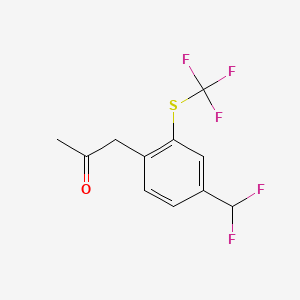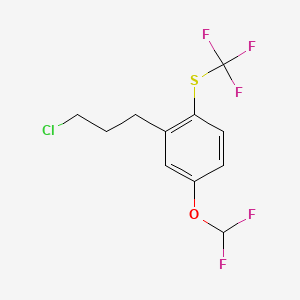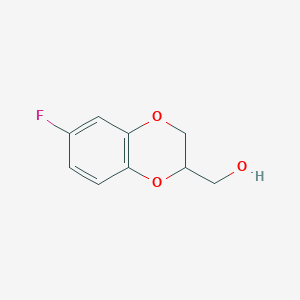
(7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol is a chemical compound that belongs to the class of benzodioxins. It is characterized by the presence of a fluorine atom at the 7th position and a methanol group at the 3rd position of the dihydro-1,4-benzodioxin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 7th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Methanol Group: The methanol group is added at the 3rd position through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Amines, thiols
Scientific Research Applications
(7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme . This inhibition disrupts the production of heme, leading to the accumulation of toxic intermediates and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin-2-methanol: Similar structure but lacks the fluorine atom at the 7th position.
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine: Similar structure but has an amine group instead of a methanol group.
2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-dione: Similar structure but has additional functional groups and different applications.
Uniqueness
The uniqueness of (7-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(6-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
InChI |
InChI=1S/C9H9FO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2 |
InChI Key |
QZUIDVZRHLXVBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


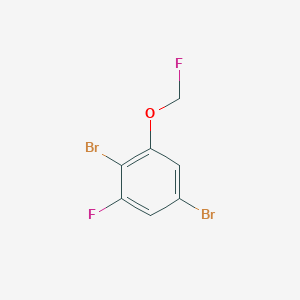
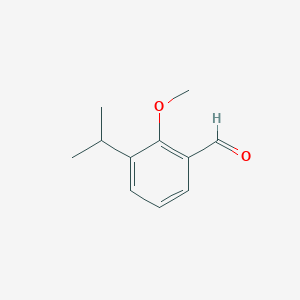
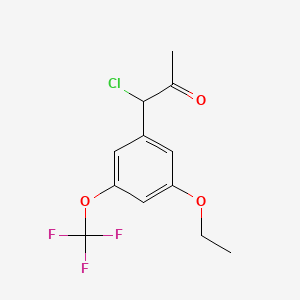
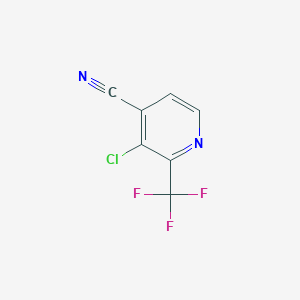
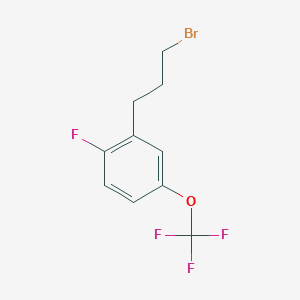

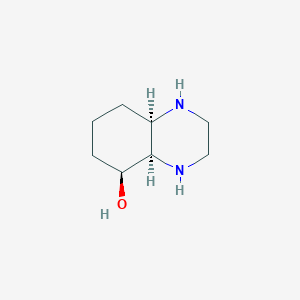
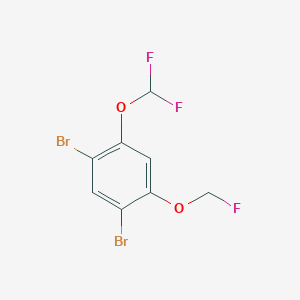
![6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)


